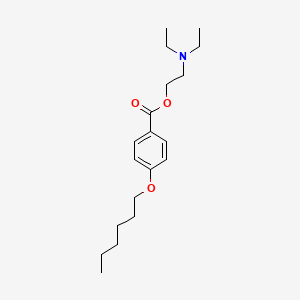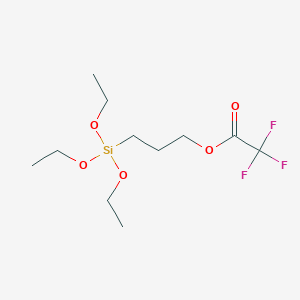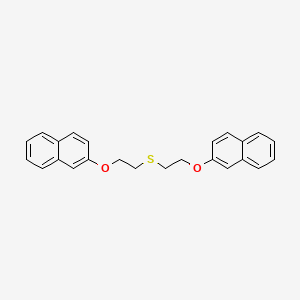
Sulfide, bis(2-(2-naphthoxy)ethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfide, bis(2-(2-naphthoxy)ethyl): is an organic compound that features two naphthoxyethyl groups connected by a sulfide linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(2-(2-naphthoxy)ethyl) typically involves the reaction of 2-naphthol with an appropriate alkylating agent to form the naphthoxyethyl intermediate. This intermediate is then reacted with a sulfur-containing reagent to form the final sulfide compound. One common method is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base such as sodium hydroxide to form the naphthoxide ion, which then reacts with an alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Sulfide, bis(2-(2-naphthoxy)ethyl) can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Substitution: The naphthoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Strong nucleophiles like sodium hydride (NaH) can deprotonate the naphthoxy groups, allowing them to react with alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted naphthoxyethyl derivatives.
科学的研究の応用
Chemistry: Sulfide, bis(2-(2-naphthoxy)ethyl) is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced composites .
作用機序
The mechanism of action for sulfide, bis(2-(2-naphthoxy)ethyl) in chemical reactions typically involves nucleophilic substitution (S_N2 mechanism). The naphthoxy groups act as nucleophiles, attacking electrophilic centers in other molecules. The sulfide linkage can also undergo oxidation, leading to the formation of sulfoxides and sulfones .
類似化合物との比較
- Sulfide, bis(2-(2-phenoxy)ethyl)
- Sulfide, bis(2-(2-anisoxy)ethyl)
Uniqueness: Sulfide, bis(2-(2-naphthoxy)ethyl) is unique due to the presence of the naphthoxy groups, which provide distinct electronic and steric properties compared to other similar compounds.
特性
CAS番号 |
40709-79-3 |
|---|---|
分子式 |
C24H22O2S |
分子量 |
374.5 g/mol |
IUPAC名 |
2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethoxy]naphthalene |
InChI |
InChI=1S/C24H22O2S/c1-3-7-21-17-23(11-9-19(21)5-1)25-13-15-27-16-14-26-24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |
InChIキー |
DVPHHWUIZPNFQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSCCOC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


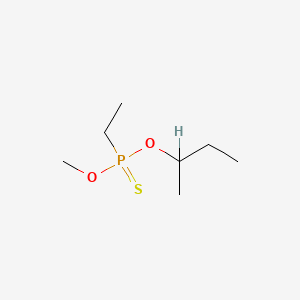
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
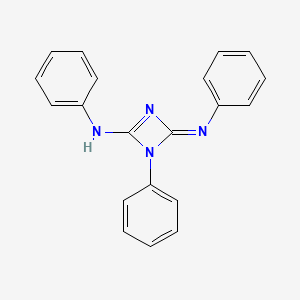


![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
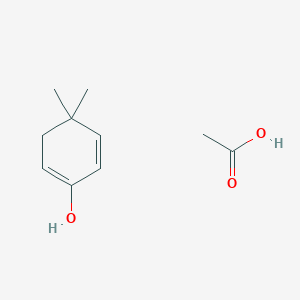
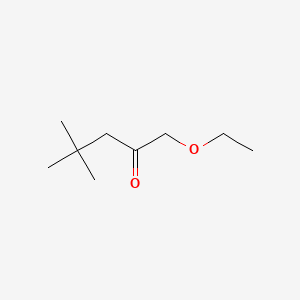
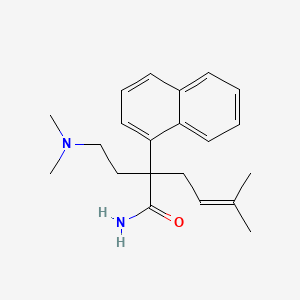
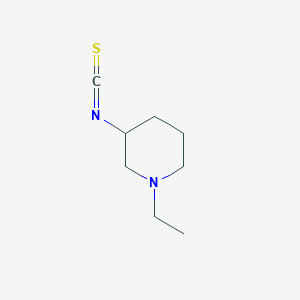

![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
